

Application Notes: Spectrophotometric Measurement of p-Nitroaniline (pNA) Release

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Compound of Interest

Compound Name: MeO-Suc-Arg-Pro-Tyr-pNA

Cat. No.: B10855543

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Introduction

The cleavage of chromogenic substrates resulting in the release of p-nitroaniline (pNA) is a widely adopted method for measuring the activity of various enzymes, particularly proteases and peptidases. The substrate, typically a peptide or other molecule, is covalently linked to pNA, rendering it colorless.^[1] Upon enzymatic cleavage, the free pNA is released, which imparts a distinct yellow color to the solution. The concentration of the released pNA can be quantified by measuring the absorbance of light at 405 nm.^{[1][2]} This application note provides a detailed protocol for a general enzymatic assay using a pNA-based substrate, including the generation of a standard curve and the calculation of enzyme activity.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of a colorless substrate conjugated to pNA. The enzyme catalyzes the release of the pNA moiety, a chromophore with a high molar extinction coefficient that absorbs light maximally at approximately 381 nm, though 405 nm is commonly used for measurement in microplate readers.^{[2][3]} The rate of the increase in absorbance at 405 nm is directly proportional to the rate of pNA formation and thus reflects the enzymatic activity under the specific assay conditions.^[1] The amount of pNA released can be determined by comparing the absorbance to a standard curve of known pNA concentrations or by using the Beer-Lambert law.

I. Key Experimental Protocols

Protocol 1: Preparation of a p-Nitroaniline (pNA) Standard Curve

This protocol is essential for accurately determining the concentration of pNA released in the enzymatic reaction.

Materials:

- p-Nitroaniline (pNA) powder (FW = 138.13 g/mol)[\[4\]](#)
- Dimethyl sulfoxide (DMSO)
- Assay Buffer (e.g., 50 mM Tris, pH 7.4, 100 mM NaCl)[\[2\]](#)
- 96-well clear, flat-bottom microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare a 10 mM pNA Stock Solution: Dissolve 13.81 mg of pNA in 10 mL of DMSO. This stock can be stored at -20°C.
- Prepare a 1 mM pNA Working Solution: Dilute the 10 mM stock solution 1:10 in the assay buffer. For example, add 100 µL of 10 mM pNA stock to 900 µL of assay buffer.
- Create Serial Dilutions: In a 96-well plate, prepare a series of pNA standards.
 - Add 100 µL of assay buffer to wells A2 through A8.
 - Add 200 µL of the 1 mM pNA working solution to well A1 (this will be the 100 µM standard in a final 200 µL volume, but for the curve it represents the highest concentration point). For the standard curve itself, you can prepare dilutions in separate tubes first.
 - Let's create dilutions in tubes for clarity:
 - Prepare a 100 µM standard: 100 µL of 1 mM pNA + 900 µL buffer.

- In a 96-well plate, add 200 µL of assay buffer to a blank well.
- Prepare standards in the plate by adding different volumes of the 100 µM standard and adjusting the final volume to 200 µL with assay buffer to achieve concentrations from 0 µM to 100 µM. (See Table 1 for an example dilution series).
- Measure Absorbance: Read the absorbance of the plate at 405 nm using a microplate reader.
- Plot the Standard Curve: Subtract the absorbance of the blank (0 µM pNA) from all other readings. Plot the corrected absorbance (Y-axis) against the known pNA concentration in µM (X-axis). Perform a linear regression to obtain the equation of the line ($y = mx + c$), where 'm' is the slope.

Protocol 2: General Enzyme Kinetic Assay

This protocol describes a typical kinetic assay to measure enzyme activity. It should be optimized for the specific enzyme and substrate being studied.

Materials:

- Enzyme of interest (in a suitable buffer)
- Chromogenic pNA substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)
- Assay Buffer (specific to the enzyme's optimal pH and ionic strength)[2]
- Inhibitor/Test Compound (if applicable), dissolved in DMSO or buffer
- 96-well clear, flat-bottom microplate
- Microplate reader with kinetic reading capabilities at 405 nm and temperature control (e.g., 37°C)[2]

Procedure:

- Assay Preparation:

- Design the plate layout, including wells for blanks (no enzyme), negative controls (no substrate), and test samples.
- Prepare all reagents and warm them to the desired assay temperature (e.g., 37°C).[2]
- Reaction Setup: (for a final volume of 200 μL)
 - Add 170 μL of Assay Buffer to each well.
 - Add 10 μL of the enzyme solution to the appropriate wells. For blank wells, add 10 μL of the enzyme storage buffer instead.
 - If testing inhibitors, add 10 μL of the test compound solution (or vehicle control, e.g., 5% DMSO). Pre-incubate the enzyme with the inhibitor for a set time (e.g., 15 minutes) at the assay temperature.[2]
- Initiate the Reaction:
 - Start the reaction by adding 20 μL of the pNA substrate solution to all wells. The final substrate concentration should be chosen around the Michaelis-Menten constant (K_m) value for accurate inhibitor studies.[2][5]
- Kinetic Measurement:
 - Immediately place the plate in the microplate reader.
 - Measure the absorbance at 405 nm every 60 seconds for a period of 10 to 30 minutes.[2] Ensure the reaction rate is linear during this period. Substrate depletion can cause the rate to slow down over time.[5]

Protocol 3: Data Analysis and Calculation of Enzyme Activity

Procedure:

- Determine the Rate of Reaction (V_0):
 - For each well, plot absorbance at 405 nm versus time (in minutes).

- Identify the linear portion of the curve (the initial velocity).
- Calculate the slope of this linear portion, which represents the rate of change in absorbance per minute ($\Delta\text{Abs}/\text{min}$). This is the V_0 .
- Convert Absorbance Rate to Concentration Rate:
 - Using the Standard Curve: Use the equation from the pNA standard curve (Protocol 1) to convert the rate from $\Delta\text{Abs}/\text{min}$ to $\mu\text{M}/\text{min}$.
 - $\text{Rate } (\mu\text{M}/\text{min}) = (\Delta\text{Abs}/\text{min}) / \text{slope of the standard curve (m)}$
 - Using the Beer-Lambert Law ($A = \epsilon cl$): If a standard curve is not used, the molar extinction coefficient (ϵ) for pNA is required. The value can vary with solution composition, but a commonly cited value is $\sim 8,800 \text{ M}^{-1}\text{cm}^{-1}$.[\[3\]](#)
 - $\text{Rate (mol/L/min)} = (\Delta\text{Abs}/\text{min}) / (\epsilon * l)$, where 'l' is the path length in cm. For a 200 μL volume in a standard 96-well plate, the path length is typically $\sim 0.5 \text{ cm}$.
- Calculate Specific Enzyme Activity:
 - Specific activity is defined as the units of enzyme activity per amount of protein (e.g., $\mu\text{mol}/\text{min}/\text{mg}$ or U/mg).[\[6\]](#)
 - One International Unit (U) is the amount of enzyme that catalyzes the conversion of 1 μmol of substrate per minute.[\[7\]](#)
 - $\text{Specific Activity (U/mg)} = [\text{Rate } (\mu\text{mol/L/min}) * \text{Total Assay Volume (L)}] / [\text{Amount of Protein in Assay (mg)}]$

II. Data Presentation

Quantitative data from the experiments should be organized for clarity and ease of interpretation.

Table 1: Example pNA Standard Curve Data

pNA Concentration (μM)	Absorbance at 405 nm (Mean)	Corrected Absorbance (Mean - Blank)
0 (Blank)	0.052	0.000
10	0.140	0.088
20	0.228	0.176
40	0.405	0.353
60	0.581	0.529
80	0.759	0.707
100	0.935	0.883

Table 2: Example Enzyme Kinetic Data

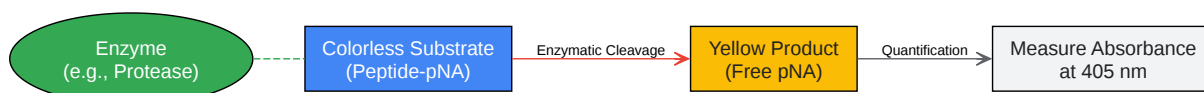
Time (min)	Absorbance at 405 nm (No Inhibitor)	Absorbance at 405 nm (With Inhibitor)
0	0.065	0.064
1	0.115	0.084
2	0.164	0.103
3	0.215	0.124
4	0.266	0.145
5	0.315	0.165
V ₀ (ΔAbs/min)	0.050	0.020

Table 3: Summary of Enzyme Kinetic Parameters

Enzyme	Substrate	Substrate Conc. (μM)	Specific Activity (U/mg)
DPP IV	Gly-Pro-pNA	100[2]	15.2
FAP	Ala-Pro-pNA	2000[2]	8.9
Caspase-3	Ac-DEVD-pNA	200	25.6

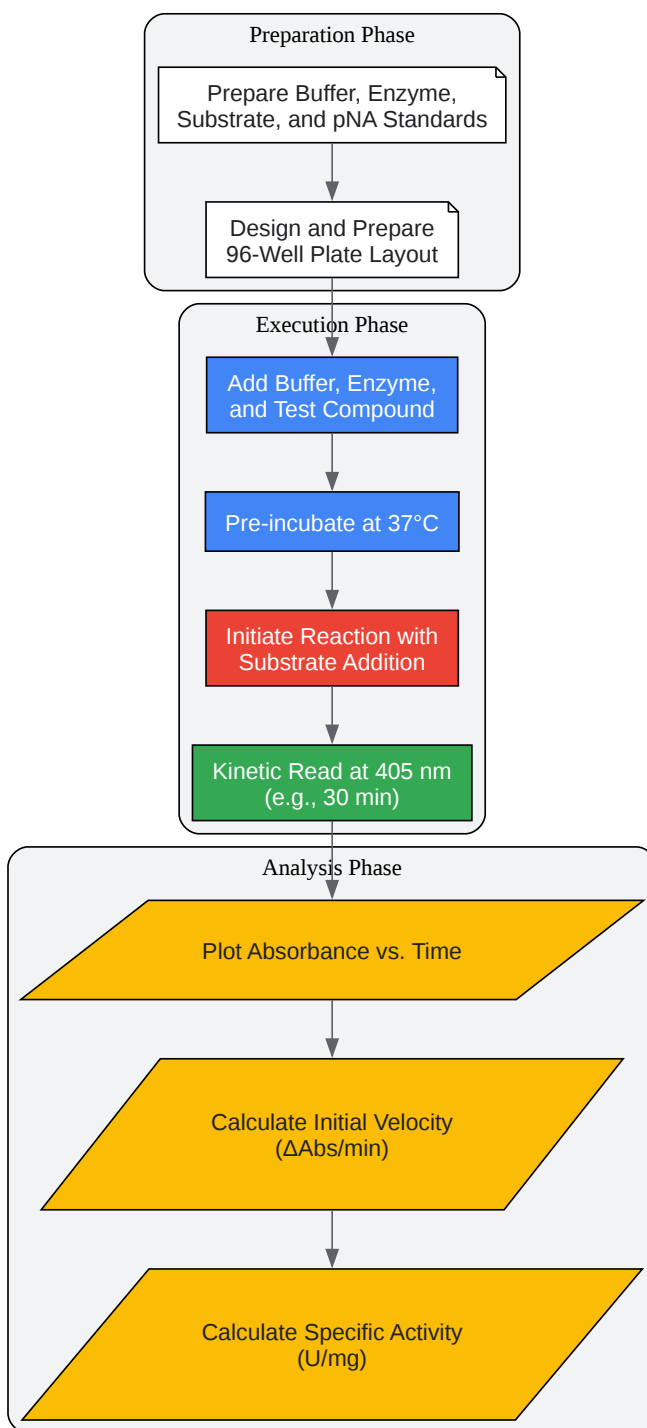
III. Visualizations

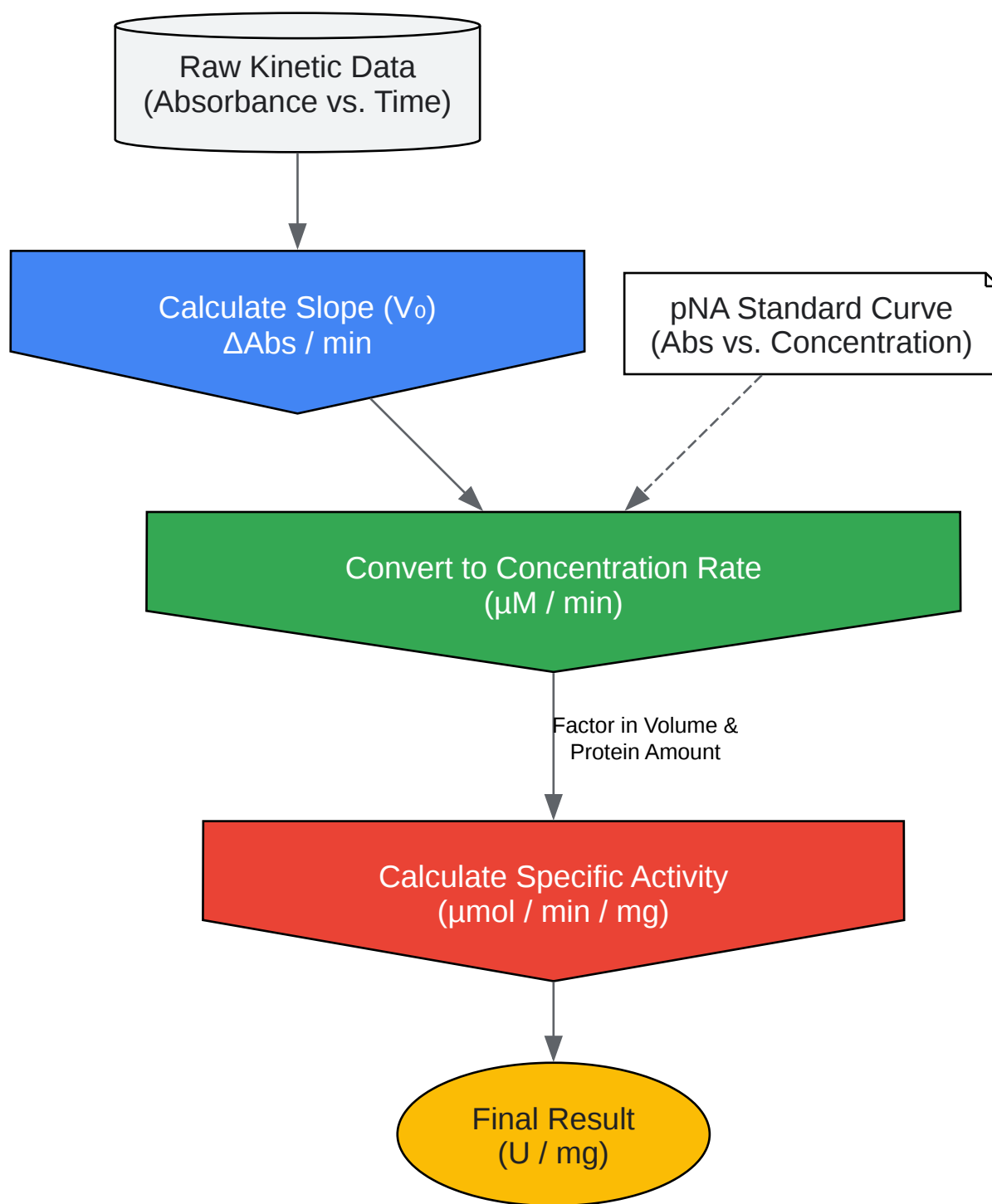
Diagrams illustrating the assay principle and workflows aid in understanding the experimental process.



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Caption: Principle of the enzymatic pNA release assay.





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- 2. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μ l for 10 minutes at 37 $^{\circ}$ C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μ mol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μ mol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μ mol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μ mol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articles^{1,2}vide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37 $^{\circ}$ C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
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